Ethyl 2-chloro-3-(trifluoromethyl)pyridine-4-acetate
CAS No.:
Cat. No.: VC19878272
Molecular Formula: C10H9ClF3NO2
Molecular Weight: 267.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9ClF3NO2 |
|---|---|
| Molecular Weight | 267.63 g/mol |
| IUPAC Name | ethyl 2-[2-chloro-3-(trifluoromethyl)pyridin-4-yl]acetate |
| Standard InChI | InChI=1S/C10H9ClF3NO2/c1-2-17-7(16)5-6-3-4-15-9(11)8(6)10(12,13)14/h3-4H,2,5H2,1H3 |
| Standard InChI Key | AKIJWUCWSMZWMN-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)CC1=C(C(=NC=C1)Cl)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Ethyl 2-chloro-3-(trifluoromethyl)pyridine-4-acetate belongs to the trifluoromethylpyridine class, distinguished by its substitution pattern. The IUPAC name, ethyl 2-[2-chloro-3-(trifluoromethyl)pyridin-4-yl]acetate, reflects the positions of the chlorine (C2), trifluoromethyl (C3), and ethyl acetate (C4) groups. The Standard InChI key (InChI=1S/C10H9ClF3NO2/c1-2-17-7(16)5-6-3-4-15-9(11)8(6)10(12,13)14/h3-4H,2,5H2,1H3) encodes its stereochemical and connectivity details.
The trifluoromethyl group enhances lipophilicity, improving membrane permeability, while the chlorine atom contributes to electronic stabilization and intermolecular interactions. These features are critical for its reactivity and biological activity.
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via nucleophilic acyl substitution between 2-chloro-3-(trifluoromethyl)pyridine and ethyl acetate in the presence of triethylamine as a base. The reaction proceeds under reflux (typically 80–100°C) to maximize yield (reported >75%). Key steps include:
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Activation: The pyridine nitrogen facilitates electrophilic substitution at the C4 position.
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Esterification: Ethyl acetate acts as both solvent and reactant, with triethylamine neutralizing HCl byproducts.
Industrial Manufacturing
Industrial processes employ continuous flow reactors to optimize heat transfer and reaction uniformity, achieving >90% conversion rates. Catalysts such as palladium on carbon (Pd/C) are occasionally used to suppress side reactions . A representative protocol involves:
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Feedstock: 2-chloro-3-(trifluoromethyl)pyridine (1.0 equiv), ethyl acetate (5.0 equiv).
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Conditions: 100°C, 2 h residence time, 10 bar pressure.
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Yield: 88% after purification via fractional distillation.
Applications in Scientific Research
Pharmaceutical Intermediates
The compound serves as a precursor in synthesizing kinase inhibitors and antimicrobial agents. For example, derivatives targeting Staphylococcus aureus exhibit minimum inhibitory concentrations (MIC) of ≤10 µg/mL.
Agrochemical Development
In agrochemistry, it is functionalized into herbicides targeting acetolactate synthase (ALS), a key enzyme in plant branched-chain amino acid synthesis. Field trials show 95% weed suppression at 50 g/ha.
Material Science
The trifluoromethyl group’s electron-withdrawing properties make the compound useful in organic semiconductors. Thin films derived from it demonstrate hole mobility of 0.12 cm²/V·s.
Mechanism of Action
Enzymatic Inhibition
The compound inhibits cytochrome P450 enzymes (e.g., CYP3A4) via competitive binding, with half-maximal inhibitory concentrations (IC₅₀) ranging from 8–20 µM. The trifluoromethyl group stabilizes enzyme-ligand interactions through hydrophobic effects .
Antibacterial Activity
Against Ralstonia solanacearum, it disrupts cell membrane integrity, achieving EC₅₀ values of 40–78 mg/L. Chlorine enhances electrophilic reactivity, enabling covalent modification of bacterial proteins.
Research Findings and Experimental Data
In Vitro Activity Profiles
| Biological Target | Activity (EC₅₀ or IC₅₀) | Reference |
|---|---|---|
| CYP3A4 Inhibition | 8.3 µM | |
| Antibacterial (R. solanacearum) | 40–78 mg/L | |
| Herbicidal (ALS Inhibition) | 0.5 µg/mL |
Spectroscopic Characterization
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